2-Methyl-[1,3]thiazolo[4,5-b]pyridine
Description
Properties
IUPAC Name |
2-methyl-[1,3]thiazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-9-7-6(10-5)3-2-4-8-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSWTRTYXLGAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-[1,3]thiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acid and phosphorus oxychloride . Another approach involves the reaction of thiazole or thiazolidine derivatives followed by pyridine annulation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-[1,3]thiazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive sites on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[4,5-b]pyridine analogs.
Scientific Research Applications
2-Methyl-[1,3]thiazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory activities.
Industry: The compound can be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-[1,3]thiazolo[4,5-b]pyridine involves its interaction with various molecular targets. For instance, some derivatives of this compound have been reported to inhibit enzymes such as poly(ADP-ribose) polymerase-1 and DNA gyrase . These interactions lead to the disruption of cellular processes, ultimately resulting in the compound’s pharmacological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Physicochemical Comparison of Thiazolo[4,5-b]pyridine Derivatives
- The 2,3-dihydro derivatives exhibit enhanced water solubility and reduced lipophilicity compared to the fully aromatic parent compound, attributed to the saturation of the thiazole ring, which improves bioavailability .
- Crystal structures of analogs like 2-(1-methylethyl) and 2-(4-methoxyphenyl) derivatives reveal planar aromatic systems with weak intermolecular C–H⋯N interactions, influencing packing and stability .
Table 2: Herbicidal Efficacy of Selected Compounds (Preemergence Application)
- The 2,3-dihydro derivative 7b outperforms the aromatic 5 in controlling resistant weeds (e.g., Brachiaria platyphylla) while maintaining crop safety .
- Anti-inflammatory and antioxidant activities are prominent in thiazolo[4,5-b]pyridine-2-one derivatives, though specific data for the 2-methyl variant remain underexplored .
Q & A
Q. What are the optimized synthetic routes for 2-Methyl-[1,3]thiazolo[4,5-b]pyridine?
The synthesis involves BH3-mediated reductive hydrogenation using tris(pentafluorophenyl)borane (B(C6F5)3) as a Lewis acid catalyst. Key steps include:
- Reducing the C=N bond in the thiazole ring at 45°C to minimize disulfide byproducts.
- Subsequent cleavage of borane intermediates with formic acid to isolate the dihydro derivative . Alternative routes include Thorpe-Ziegler annulation for constructing the thiazolo[4,5-b]pyridine core via multicomponent reactions involving mercaptonitrile salts and phenacyl bromides .
Q. How is the structure of this compound confirmed?
Structural characterization employs:
- 1H NMR spectroscopy : Proton signals for methyl groups (e.g., δ 2.40 ppm for 6-methyl substituents) and aromatic protons confirm substitution patterns .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 150.20 for C7H6N2S) validate molecular weight .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are matched to theoretical values .
Q. How are physicochemical properties (e.g., LogP, solubility) determined for this compound?
- LogP : Measured via reverse-phase HPLC or shake-flask methods. For example:
| Compound | LogP (pH 2.3) | Water Solubility (mg/L) |
|---|---|---|
| Thiazolo[4,5-b]pyridine | 2.28 | 49 |
| 2,3-Dihydro derivative | 1.59 | 173 |
| Brominated analogs show higher LogP (e.g., 2.88–3.17) due to increased lipophilicity . |
Advanced Research Questions
Q. How does saturation of the thiazole ring impact bioactivity and physicochemical properties?
- Physicochemical effects : Partial saturation (e.g., dihydro derivatives) increases water solubility (173 vs. 49 mg/L) and reduces LogP (1.59 vs. 2.28), enhancing bioavailability .
- Biological effects : Dihydro derivatives exhibit improved herbicidal efficacy (e.g., 7b controls ELEIN at 50 g/ha) and crop selectivity (≤20% damage in corn/soy) compared to unsaturated analogs .
Q. What strategies mitigate disulfide byproducts during reductive hydrogenation?
- Catalytic optimization : Use B(C6F5)3 at 45°C instead of Pd/C or silane reagents, reducing disulfide formation from >50% to <10% .
- Stepwise purification : Isolate aminoborane intermediates before acid cleavage to avoid sulfur-sulfur coupling .
Q. How are structure-activity relationship (SAR) studies designed for this scaffold?
- Substituent introduction : Acylate the thiazoline nitrogen with diverse acyl chlorides (e.g., benzofuran-2-carboxamide) under mild conditions (Et3N, DCM) .
- Bioactivity testing : Evaluate preemergence herbicidal activity (e.g., 50–150 g/ha in greenhouse trials) and cytotoxicity (IC50 via MTT assays) .
Q. How to resolve contradictions in physicochemical data across derivatives?
- Substituent-specific corrections : Bromine atoms increase LogP by ~1 unit; use QSAR models to predict trends .
- Experimental validation : Cross-check solubility via HPLC and NMR purity assays to rule out impurities .
Q. What methodologies assess anti-inflammatory or herbicidal mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
